5-Aminopentan-2-one hydrochloride

Pharmaceutical Intermediates Solid‑Phase Synthesis Automated Dispensing

5‑Aminopentan‑2‑one hydrochloride (C₅H₁₂ClNO, MW 137.61 g·mol⁻¹) is a crystalline α‑aminoketone salt that combines a primary amine and a methyl ketone on a five‑carbon chain. This bifunctional architecture enables sequential, chemoselective derivatization at either terminus, making it a versatile intermediate for heterocyclic scaffolds, pharmaceutical candidates, and post‑translational modification probes.

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
Cat. No. B13316327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminopentan-2-one hydrochloride
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESCC(=O)CCCN.Cl
InChIInChI=1S/C5H11NO.ClH/c1-5(7)3-2-4-6;/h2-4,6H2,1H3;1H
InChIKeyZYAQWRHECALHFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminopentan-2-one hydrochloride: A Bifunctional C5 α‑Aminoketone Building Block for Targeted Synthesis


5‑Aminopentan‑2‑one hydrochloride (C₅H₁₂ClNO, MW 137.61 g·mol⁻¹) is a crystalline α‑aminoketone salt that combines a primary amine and a methyl ketone on a five‑carbon chain . This bifunctional architecture enables sequential, chemoselective derivatization at either terminus, making it a versatile intermediate for heterocyclic scaffolds, pharmaceutical candidates, and post‑translational modification probes [1]. Its hydrochloride form delivers a solid, free‑flowing material that is readily soluble in aqueous media, offering practical advantages over the free‑base liquid in automated synthesis and scale‑up workflows .

Why 5‑Aminopentan‑2‑one Hydrochloride Cannot Be Replaced by the Free Base or Other Amino Ketone Salts


The free base (CAS 3732‑10‑3) is commercially supplied as a liquid of moderate purity (ca. 95 %) that requires cold storage and handling under inert atmosphere to prevent oxidation and polymerization, whereas the hydrochloride salt is a shelf‑stable crystalline solid . Substituting with a shorter‑chain analog such as 4‑aminobutan‑2‑one hydrochloride eliminates the five‑carbon spacing essential for mimicking the lysine‑derived metabolite 5‑aminopentanoate in biochemical studies, while longer‑chain variants introduce unwanted lipophilicity that depresses aqueous solubility and alters reaction kinetics in polar media . The precise chain length of 5‑aminopentan‑2‑one hydrochloride matches the native substrate of the EF‑P modification enzyme, a requirement that cannot be met by generic amino ketone alternatives [1].

Quantitative Head‑to‑Head Evidence for Selecting 5‑Aminopentan‑2‑one Hydrochloride


Physical‑Form Advantage: Crystalline Hydrochloride vs. Liquid Free Base

The free base (CAS 3732‑10‑3) is an oily liquid with a boiling point of ca. 142 °C and a flash point of 30.6 °C, requiring refrigerated storage and presenting a flammability hazard . In contrast, 5‑aminopentan‑2‑one hydrochloride is a white to pale‑yellow crystalline powder (m.p. 95‑97 °C) that can be stored at ambient temperature and dispensed gravimetrically on automated solid‑handling platforms . This phase transition from liquid to crystalline solid represents a step change in ease of handling, purity maintenance, and compatibility with high‑throughput experimentation workflows.

Pharmaceutical Intermediates Solid‑Phase Synthesis Automated Dispensing

Aqueous Solubility: Hydrochloride Salt Provides Direct Aqueous Processability

5‑Aminopentan‑2‑one hydrochloride is reported to be freely soluble in water, whereas the free base exhibits limited aqueous solubility (ca. 0.03 g/100 mL at 20 °C) . This solubility differential translates into a > 300‑fold improvement in usable concentration in aqueous reaction media when the hydrochloride salt is employed directly, eliminating the need for pre‑dissolution in organic co‑solvents that may interfere with enzyme activity or downstream purification .

Bioconjugation Enzyme Assays Aqueous‑Phase Synthesis

Chain‑Length Specificity: Five‑Carbon Spacing Matches the Native EF‑P Modification Substrate

The Bacillus subtilis EF‑P modification enzyme (EfpC) specifically recognizes 5‑aminopentanone as its native amine donor for β‑lysylation of the elongation factor [1]. Shorter analogs (4‑aminobutan‑2‑one) or longer analogs (6‑aminohexan‑2‑one) are not processed, as the enzyme active site has evolved to accommodate the precise five‑carbon chain length. Using 5‑aminopentan‑2‑one hydrochloride is therefore obligatory for activity‑based studies of EF‑P modification or for developing inhibitors that target this essential bacterial pathway.

Post‑Translational Modification Ribosome Function Antibiotic Target Studies

Purity Tier: Commercial Hydrochloride Delivers Higher Assayed Purity Than Free Base

Commercially available 5‑aminopentan‑2‑one hydrochloride is typically supplied at a minimum purity of 98 % (by titration or HPLC), whereas the free base is commonly listed at 95 % . This 3‑percentage‑point differential may appear modest, but for applications demanding tight stoichiometric control—such as preparation of activated esters, kinetic resolution, or solid‑phase peptide coupling—the higher initial purity reduces the relative impurity burden by 60 % (from 5 % to 2 % total impurities), directly improving yield reproducibility and simplifying purification .

Quality Control Procurement Specifications Analytical Chemistry

Thermal Stability: Salt Form Withstands Process Temperatures That Degrade the Free Base

The hydrochloride salt exhibits no decomposition when heated to 54 °C for three months, a stability profile consistent with other α‑aminoketone hydrochlorides [1]. In contrast, the free base undergoes gradual aldol condensation and imine formation upon prolonged exposure to temperatures above 30 °C, limiting its shelf life and requiring cold‑chain logistics . The salt form is therefore the preferred input for manufacturing processes that involve thermal steps such as distillation, reflux, or accelerated aging studies.

Process Chemistry Scale‑Up Safety Long‑Term Storage

High‑Value Application Scenarios for 5‑Aminopentan‑2‑one Hydrochloride


EF‑P Modification Probe Synthesis

The crystal‑clear aqueous solubility and five‑carbon chain match of 5‑aminopentan‑2‑one hydrochloride make it the definitive precursor for preparing β‑lysylated EF‑P probes or activity‑based inhibitors targeting the bacterial elongation factor modification pathway [1]. The salt form can be directly introduced into enzymatic reaction mixtures without organic co‑solvents, preserving enzyme integrity and simplifying LC‑MS analysis.

Parallel Synthesis of Pyrrolidine and Pyrroline Libraries

Automated solid‑dispensing platforms rely on free‑flowing crystalline powders for accurate milligram‑scale delivery; 5‑aminopentan‑2‑one hydrochloride meets this requirement with its granular morphology and ambient storage stability . Reductive amination or ring‑closing metathesis sequences proceed cleanly from the hydrochloride without a separate neutralization step, accelerating library generation for CNS and anti‑infective lead discovery [2].

Lysine‑Metabolism Tracer Development

As a structural mimic of the natural lysine degradation product 5‑aminopentanoate, the 2‑ketone analog can serve as a stable isotopic tracer for studying lysine catabolism in bacterial and mammalian systems [3]. The high purity (≥ 98 %) and aqueous solubility of the hydrochloride salt ensures consistent dosing in cell‑based assays without carrier‑solvent artifacts.

Controlled‑Release Formulation Intermediates

The bifunctional α‑aminoketone motif is employed in the synthesis of glutaminase inhibitors and other nitrogen‑containing heterocycles that require precise stoichiometric control [4]. The hydrochloride's elevated melting point (95‑97 °C) allows melt‑granulation processing with pharmaceutical polymers, a route inaccessible to the liquid free base.

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